1-(Iodomethyl)-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

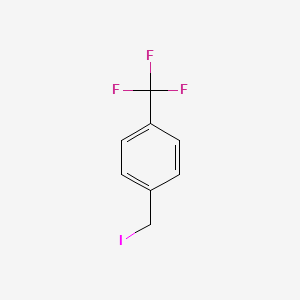

1-(Iodomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the iodomethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of benzyl halides, followed by iodination. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Iodomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific solvents and catalysts to enhance reactivity .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and complex fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Potential Applications

1-(Iodomethyl)-4-(trifluoromethoxy)benzene has potential applications in various fields:

- Medicinal Chemistry: Due to its trifluoromethoxy group, this compound is an interesting candidate for biological studies because the group enhances the compound's lipophilicity and metabolic stability.

- Material Science: It can be used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Structural Similarity

Several compounds share structural similarities with 1-(iodomethyl)-4-(trifluoromethoxy)benzene:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Iodo-2-(trifluoromethyl)benzene | Aryl iodide | Contains a trifluoromethyl group; used in metalation reactions |

| 1-Iodo-4-fluorobenzene | Aryl iodide | Fluoro substituent instead of trifluoromethoxy; different reactivity profile |

| 4-Iodobenzotrifluoride | Aryl iodide | Contains three fluorine atoms; exhibits strong electron-withdrawing effects |

These compounds highlight the uniqueness of 1-(iodomethyl)-4-(trifluoromethoxy)benzene due to its specific combination of functional groups, which may lead to distinct chemical behaviors and applications.

Reactions

- Trifluoromethoxylation: Benzyl iodides like 4-(iodomethyl)benzonitrile and 1-bromo-4-(iodomethyl)benzene can be trifluoromethoxylated with excellent yields .

- Synthesis of Complex Molecules: 1,4-Bis[difluoro(iodo)methyl]benzene is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can lead to the formation of different fluorinated compounds.

- Fluorinated Biomolecules: 1,4-Bis[difluoro(iodo)methyl]benzene can be a tool in biochemical studies, particularly in the development of fluorinated biomolecules. Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

Wirkmechanismus

The mechanism of action of 1-(Iodomethyl)-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl and trifluoromethyl groups. These groups can undergo nucleophilic substitution, radical reactions, and coupling reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with a bromomethyl group instead of an iodomethyl group.

1-(Chloromethyl)-4-(trifluoromethyl)benzene: Contains a chloromethyl group instead of an iodomethyl group.

1-(Fluoromethyl)-4-(trifluoromethyl)benzene: Features a fluoromethyl group in place of the iodomethyl group.

Uniqueness

1-(Iodomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both iodomethyl and trifluoromethyl groups, which confer distinct reactivity and chemical properties. The iodomethyl group is highly reactive in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Biologische Aktivität

1-(Iodomethyl)-4-(trifluoromethyl)benzene, also known as 1-iodo-4-(trifluoromethyl)benzene, is a compound of significant interest in medicinal and industrial chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential applications in drug development.

- Molecular Formula : C7H4F3I

- Molecular Weight : 272.009 g/mol

- CAS Number : 455-13-0

- IUPAC Name : 1-iodo-4-(trifluoromethyl)benzene

- Synonyms : p-iodobenzotrifluoride, 4-iodobenzotrifluoride

Antimicrobial Activity

Research has indicated that halogenated compounds, including those with iodine and trifluoromethyl groups, exhibit varying degrees of antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and leading to increased antibacterial effects.

A study evaluating various derivatives of halogenated benzene compounds found that modifications at the para position significantly influenced antimicrobial potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth at low concentrations (MIC values between 2.5 and 10 μM) .

Toxicity Profile

The toxicity of this compound has been assessed in various studies. The compound's effects on reproductive health and systemic toxicity were evaluated through repeated dose toxicity studies. Findings suggest that while high doses may induce liver and kidney effects, the compound does not appear to cause severe systemic health issues at lower doses.

Key findings include:

- No Observed Adverse Effect Level (NOAEL) : Determined to be approximately 50 mg/kg based on liver and kidney effects observed in animal models .

- Repeat Dose Toxicity : Inhalation studies indicated minimal adverse effects at lower exposure levels; however, higher concentrations led to significant physiological changes .

Study on Antibacterial Efficacy

In a comparative analysis of various halogenated compounds, researchers synthesized several derivatives including this compound. They evaluated their efficacy against a panel of bacterial strains. The study concluded that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Evaluation of Toxicological Effects

A comprehensive evaluation was conducted assessing the dermal and oral toxicity of halogenated benzene derivatives. Results indicated that while some compounds exhibited weak sensitization potential, others demonstrated significant toxicity at elevated doses. The study highlighted the importance of structural modifications in influencing both biological activity and toxicity .

Data Table: Biological Activity Summary

| Property | Value/Observation |

|---|---|

| Antimicrobial MIC | 2.5 - 10 μM against MRSA (analogous compounds) |

| NOAEL | 50 mg/kg for liver/kidney effects |

| Sensitization Potential | Weak (EC3 value of 53.1%) |

| Toxicity Symptoms | Liver hypertrophy, nephropathy at high doses |

Eigenschaften

CAS-Nummer |

207388-61-2 |

|---|---|

Molekularformel |

C8H6F3I |

Molekulargewicht |

286.03 g/mol |

IUPAC-Name |

1-(iodomethyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

InChI-Schlüssel |

DZSXLUXWSPJACX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CI)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.